6-Ethenylpyrimidin-4-amine
Description
6-Ethenylpyrimidin-4-amine is a pyrimidine derivative characterized by an ethenyl (vinyl) substituent at the 6-position and an amino group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility . The ethenyl group introduces π-electron density and steric effects, which may influence reactivity, solubility, and biological interactions compared to other substituents.
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
6-ethenylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7N3/c1-2-5-3-6(7)9-4-8-5/h2-4H,1H2,(H2,7,8,9) |
InChI Key |
BGJAVMWCKVVNNF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenylpyrimidin-4-amine typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with vinyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the vinyl group on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Ethenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Ethenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its structural similarity to nucleic acid bases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Ethenylpyrimidin-4-amine involves its interaction with nucleic acids and enzymes. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and reverse transcriptases, which are crucial for the replication of viral genomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Ethenylpyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis, and physicochemical properties. Data are derived from analogs in the evidence, as direct studies on the ethenyl derivative are absent.
Structural and Electronic Comparisons
*Similarity Index : Calculated via structural overlap (Tanimoto coefficient) with 6-Chloropyrimidin-4-amine as a reference .
- Ethenyl vs. Chloro derivatives are common intermediates in Suzuki couplings or aminations .
- Ethenyl vs. Methyl/Phenyl : Methyl and phenyl groups enhance steric bulk, affecting molecular packing (e.g., crystallographic dihedral angles in 4-Methyl-6-phenylpyrimidin-2-amine ). Ethenyl’s planar geometry may reduce steric hindrance but introduce conjugation effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
